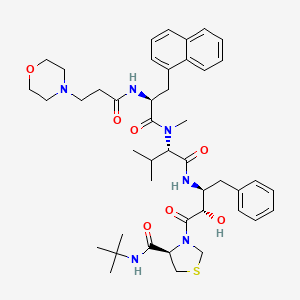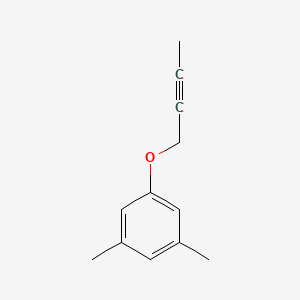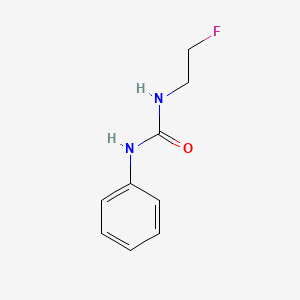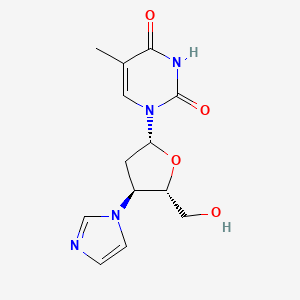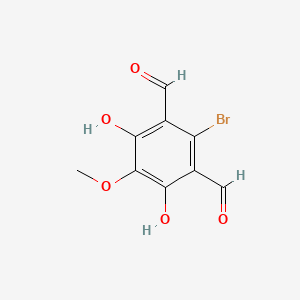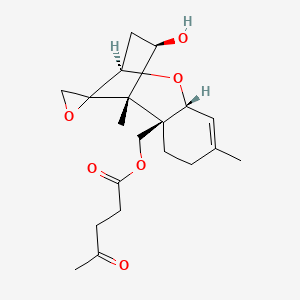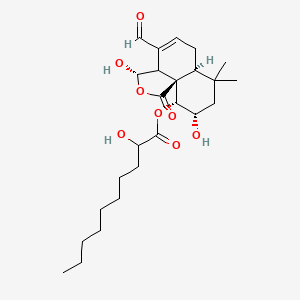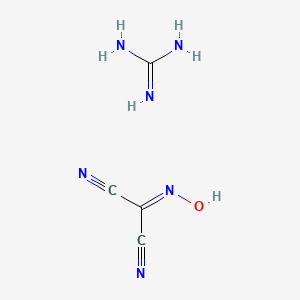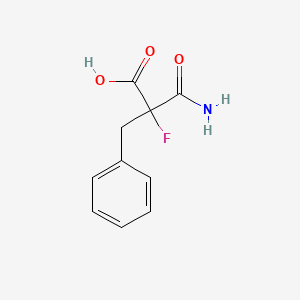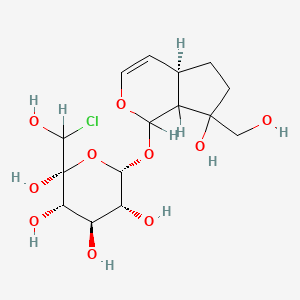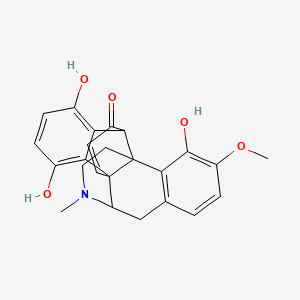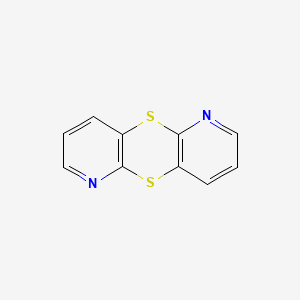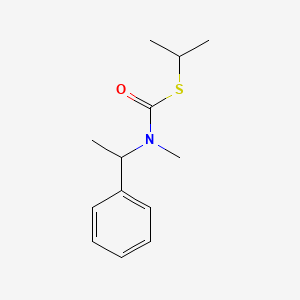
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester is an organic compound with a complex structure. It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with the appropriate alcohols. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include sulfuric acid or hydrochloric acid as catalysts.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Esterification: Utilizing a packed bed reactor with an acidic resin catalyst.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or thiol esters.
科学研究应用
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes by forming covalent bonds with active site residues, thereby inhibiting enzyme activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
Carbamothioic acid, ethyl(1-phenylethyl)-, S-(1-methylethyl) ester: Similar structure but with an ethyl group instead of a methyl group.
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-ethyl) ester: Similar structure but with an ethyl group on the sulfur atom.
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-propyl) ester: Similar structure but with a propyl group on the sulfur atom.
Uniqueness
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester is unique due to its specific ester configuration, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
93589-59-4 |
|---|---|
分子式 |
C13H19NOS |
分子量 |
237.36 g/mol |
IUPAC 名称 |
S-propan-2-yl N-methyl-N-(1-phenylethyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-10(2)16-13(15)14(4)11(3)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI 键 |
OESGMNSHWRLNHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC(=O)N(C)C(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


